molecular formula C6H14ClNO2 B15060194 Cis-4-methoxypiperidin-3-ol hydrochloride

Cis-4-methoxypiperidin-3-ol hydrochloride

Cat. No.: B15060194
M. Wt: 167.63 g/mol
InChI Key: ZGZMZYDWYHFFOT-IBTYICNHSA-N
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Description

Historical Trajectories of Piperidine (B6355638) Ring Systems in Synthetic Methodologies

The history of piperidine dates back to 1850, when it was first isolated by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. wikipedia.org This discovery marked an early milestone in the study of alkaloids and heterocyclic chemistry. Initially, piperidine and its derivatives were primarily obtained from natural sources.

As the demand for these structures grew, particularly within the pharmaceutical industry, chemists developed robust synthetic methods for their production. One of the most fundamental and enduring methods is the hydrogenation of pyridine (B92270) precursors. biosynce.comnih.gov This process, often carried out with transition metal catalysts like nickel or palladium, reduces the aromatic pyridine ring to the saturated piperidine ring. dtic.mil Over the decades, synthetic methodologies have evolved significantly, allowing for the creation of a vast array of substituted piperidines with precise control over their chemical structure. nih.gov

Conformational Nuances and Stereochemical Significance of Substituted Piperidines

Like cyclohexane, the piperidine ring is not flat; it predominantly adopts a chair conformation to minimize steric and torsional strain. wikipedia.org However, the presence of the nitrogen atom introduces additional complexity. The nitrogen atom can have its lone pair of electrons or a substituent in either an axial or equatorial position, and these two chair conformers can interconvert. For the parent piperidine, the conformation with the N-H bond in the equatorial position is generally more stable. wikipedia.org

The lowest energy conformation will typically seek to place the largest substituents in equatorial positions to avoid unfavorable steric interactions with other atoms on the ring (known as 1,3-diaxial interactions). rsc.org This conformational preference is a key determinant of a molecule's biological activity, as the specific 3D shape dictates how it can interact with the binding site of a protein or other biological target. nih.gov The ability to synthesize specific stereoisomers (cis vs. trans) is a major focus of modern synthetic chemistry. rsc.orgnovartis.com

Position of Cis-4-methoxypiperidin-3-ol (B12288878) Hydrochloride within Heterocyclic Chemistry Research

Cis-4-methoxypiperidin-3-ol hydrochloride is a specific example of a disubstituted piperidine. Its name tells us several key features:

Piperidin-3-ol: There is a hydroxyl (-OH) group on the 3rd carbon of the piperidine ring.

4-methoxy: There is a methoxy (B1213986) (-OCH3) group on the 4th carbon.

Cis: The hydroxyl and methoxy groups are on the same side of the ring's plane.

Hydrochloride: The compound is supplied as a hydrochloride salt, which is common for amine-containing compounds to improve their stability and solubility in water.

While detailed studies on this specific molecule are not prominent in the literature, it serves as a building block in medicinal chemistry. Its structure is related to other 3-hydroxy-4-substituted piperidines which are of interest in drug discovery. For instance, the enantioselective synthesis of a similar compound, cis-3-fluoropiperidin-4-ol, has been reported as a valuable building block for medicinal chemistry, highlighting the importance of this substitution pattern. nih.gov The presence of both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the -OCH3 group and the nitrogen atom) makes such molecules capable of forming specific interactions within biological systems.

The general class of 3,4-disubstituted piperidines has been explored for various therapeutic applications, and the synthesis of these compounds with defined stereochemistry is an important area of research. researchgate.net Molecules like this compound are typically synthesized as intermediates that can be further modified to create more complex drug candidates. ijnrd.org

Due to the lack of specific published research on this compound, detailed data on its synthesis, properties, and applications cannot be provided. The following table lists the chemical compounds mentioned in this article.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(3R,4S)-4-methoxypiperidin-3-ol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-9-6-2-3-7-4-5(6)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1

InChI Key

ZGZMZYDWYHFFOT-IBTYICNHSA-N

Isomeric SMILES

CO[C@H]1CCNC[C@H]1O.Cl

Canonical SMILES

COC1CCNCC1O.Cl

Origin of Product

United States

Contemporary Synthetic Strategies for Cis 4 Methoxypiperidin 3 Ol Hydrochloride and Its Stereoisomers

Methodologies for Stereoselective Synthesis of the Piperidine (B6355638) Core

The stereoselective construction of the piperidine ring is fundamental to obtaining the desired cis-relationship between the hydroxyl group at C-3 and the methoxy (B1213986) group at C-4 in the target molecule. Both diastereoselective and enantioselective strategies are employed to achieve this.

Diastereoselective Control in Ring Formation

Diastereoselective methods are crucial for establishing the relative stereochemistry of substituents on the piperidine ring. One common approach involves the stereoselective reduction of a suitably substituted piperidinone precursor. For instance, the reduction of an N-protected 4-methoxypiperidin-3-one can be influenced by the choice of reducing agent and reaction conditions to favor the formation of the cis-diol precursor.

Another powerful strategy for achieving high diastereoselectivity is the aza-Prins cyclization, which has been successfully applied to the synthesis of cis-4-hydroxypiperidines. rsc.org This method allows for the construction of the piperidine ring with a high degree of stereocontrol. Additionally, diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening, provides a versatile route to highly substituted oxygenated piperidines. nih.gov The stereochemical outcome of the epoxidation can be directed by existing functionalities within the molecule, such as an amino group, to yield the desired cis-arrangement after subsequent nucleophilic attack. nih.gov

Reductive aldol (B89426) cyclizations have also emerged as a valuable tool. For example, a Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones has been shown to produce 4-hydroxypiperidin-2-ones with high diastereoselectivity. nih.gov

MethodKey FeaturesDiastereoselectivityReference
Aza-Prins CyclizationAccess to C2 and C4 substituted piperidines.High rsc.org
Diastereoselective EpoxidationVersatile route to oxygenated piperidines.High (>95:5) nih.gov
Reductive Aldol CyclizationForms 4-hydroxypiperidin-2-one precursors.High nih.gov

Enantioselective Approaches to Cis-4-methoxypiperidin-3-ol (B12288878) Derivatives

For the synthesis of specific enantiomers of cis-4-methoxypiperidin-3-ol, enantioselective methods are indispensable. An enantioselective route to both enantiomers of the closely related cis-1-Boc-3-fluoropiperidin-4-ol has been reported, highlighting the feasibility of such approaches. nih.gov This synthesis utilized an enantioselective fluorination reaction catalyzed by a modified cinchona alkaloid. nih.gov Such strategies could potentially be adapted for the introduction of the hydroxyl group at the C-3 position with high enantiomeric excess.

Enzymatic reductions of prochiral ketones offer a green and highly selective alternative. Carbonyl reductases have been employed for the synthesis of all four stereoisomers of 3-substituted-4-hydroxypiperidines with excellent enantiomeric excess (>99%) and high conversion rates. guidechem.com This biocatalytic approach underscores the potential for producing enantiopure building blocks for more complex targets.

Enantioselective cycloadditions also represent a powerful tool. For instance, the [4+2] cycloaddition of o-quinone methides with chiral enol ethers has been used for the enantioselective synthesis of related chiral chromanes, demonstrating the potential for creating chiral benzylic junctions that could be precursors to substituted piperidines. nih.gov

Precursor Development and Functionalization for Piperidinol Construction

The development of suitable precursors is a critical aspect of any synthetic strategy. A common and versatile precursor for the synthesis of 4-substituted-3-hydroxypiperidines is an N-protected 4-piperidone (B1582916). For the target molecule, N-benzyl-4-piperidone is a readily available starting material. guidechem.comchemicalbook.comsigmaaldrich.com The benzyl (B1604629) group serves as a robust protecting group that can be removed under various conditions. guidechem.com

Functionalization of the 4-piperidone often involves the introduction of the methoxy group at the C-4 position. This can be achieved through various methods, including the reaction with methanol (B129727) under acidic conditions to form a ketal, which can then be further manipulated. The synthesis of 3,3-dimethoxy-2-oxindoles from isatins using iodine-catalyzed ketalization showcases a mild method for introducing methoxy groups. nih.gov

Once the 4-methoxy-piperidinone precursor is obtained, the subsequent key step is the stereoselective introduction of the hydroxyl group at the C-3 position. This is typically achieved through a stereoselective reduction of the corresponding enolate or enol ether. The regio- and stereoselective reduction of steroidal 4-en-3-ones using various reagents has been studied and provides insights into controlling the stereochemistry of such transformations. nih.gov

Protecting Group Strategies for Amine and Hydroxyl Functionalities

The use of protecting groups is essential in the multi-step synthesis of complex molecules like cis-4-methoxypiperidin-3-ol to mask reactive functional groups and prevent unwanted side reactions. jocpr.com

For the piperidine nitrogen, the benzyl (Bn) group is a common choice due to its stability under a wide range of reaction conditions and its facile removal via catalytic hydrogenation. guidechem.comchemicalbook.com Another widely used protecting group is the tert-butoxycarbonyl (Boc) group, which is readily introduced and can be removed under acidic conditions. nih.govgoogle.com

Functional GroupProtecting GroupAbbreviationIntroduction ReagentsRemoval Conditions
Amine (Piperidine)BenzylBnBenzyl bromide, K2CO3H2, Pd/C
Amine (Piperidine)tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)2OTrifluoroacetic acid (TFA)
HydroxylBenzylBnBenzyl bromide, NaHH2, Pd/C
Hydroxyltert-ButyldimethylsilylTBDMSTBDMSCl, ImidazoleTetrabutylammonium fluoride (B91410) (TBAF)

Advanced Catalytic Methods for Piperidine Synthesis and Functionalization

Advanced catalytic methods offer efficient and selective routes for the synthesis and functionalization of piperidines. Catalytic hydrogenation is a key technique, particularly for the reduction of pyridine (B92270) precursors to form the piperidine ring. The catalytic hydrogenation of hydroxypyridines to hydroxypiperidines can be effectively carried out using platinum group metal catalysts. google.com For instance, hydrogenating a 3-hydroxy-4-methoxypyridine derivative in the presence of a suitable catalyst could directly yield the desired cis-4-methoxypiperidin-3-ol.

Bimetallic catalysts, such as copper/nickel nanoparticles, have shown high activity in the hydrogenation of substituted aromatic rings, suggesting their potential application in piperidine synthesis. rsc.org Furthermore, copper(I)-catalyzed reactions have been employed for the diastereoselective synthesis of 4-hydroxypiperidin-2-ones, as mentioned earlier. nih.gov

These catalytic approaches often provide advantages in terms of efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. The development of novel catalysts continues to expand the toolkit available to synthetic chemists for the construction of complex piperidine-containing molecules.

Cis 4 Methoxypiperidin 3 Ol Hydrochloride As a Core Scaffold in Molecular Design

Strategic Incorporation into Complex Multicyclic Systems

The rigid, yet conformationally mobile, piperidine (B6355638) core of cis-4-methoxypiperidin-3-ol (B12288878) hydrochloride is an ideal starting point for constructing elaborate three-dimensional structures. Its functional handles allow for both the fusion and bridging of ring systems, leading to novel chemical entities with diverse pharmacological potential.

Construction of Bridged Piperidine Derivatives

The creation of bridged bicyclic systems from monocyclic precursors is a powerful strategy for exploring novel chemical space and constraining molecular geometry. The cis-relationship of the hydroxyl and methoxy (B1213986) groups on the piperidine ring, along with the secondary amine, presents opportunities for intramolecular cyclization reactions to form such bridged systems. For instance, activation of the hydroxyl group and subsequent intramolecular nucleophilic attack by the piperidine nitrogen could, in principle, lead to the formation of an oxa-azabicyclic compound. While specific examples utilizing cis-4-methoxypiperidin-3-ol for this purpose are not extensively detailed in the literature, the principles of intramolecular etherification or amination are well-established synthetic strategies. These transformations typically require N-protection followed by activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) and subsequent deprotection and cyclization under basic conditions. The resulting bridged scaffolds, such as oxa-azabicyclo[X.Y.Z]alkanes, are of significant interest in drug discovery due to their conformational rigidity.

Fusion of Piperidine Ring with Aromatic and Heteroaromatic Systems

A more common application of the cis-4-methoxypiperidin-3-ol scaffold is its direct linkage to aromatic and heteroaromatic rings, a key step in the synthesis of many biologically active compounds. The secondary amine of the piperidine serves as a nucleophile, enabling its connection to electrophilic aromatic systems.

A notable example is found in the synthesis of inhibitors for mutant forms of the epidermal growth factor receptor (EGFR). In a documented synthetic route, cis-4-methoxypiperidin-3-ol is reacted directly with 2-chloropyrimidin-4-amine. researchgate.net This reaction is a nucleophilic aromatic substitution where the secondary nitrogen of the piperidine displaces the chlorine atom on the pyrimidine (B1678525) ring. The process is typically carried out at an elevated temperature in a polar solvent like isopropanol, with a base such as triethylamine (B128534) (TEA) to neutralize the HCl generated during the reaction. researchgate.net This strategy effectively fuses the piperidine scaffold with a heteroaromatic pyrimidine system, demonstrating the utility of the piperidine as a building block for creating complex molecules targeting key biological pathways. researchgate.net

Table 1: Example of Piperidine Ring Linkage to a Heteroaromatic System

Reactant 1 Reactant 2 Conditions Product Yield
cis-4-methoxypiperidin-3-ol 2-chloropyrimidin-4-amine TEA, IPA, 100°C 2-((cis-3-hydroxy-4-methoxypiperidin-1-yl)amino)pyrimidin-4-amine 82.7%

Data sourced from patent literature describing the synthesis of EGFR inhibitors. researchgate.net

Regioselective Functionalization and Derivatization of the Piperidine Core

The distinct reactivity of the three functional groups on the cis-4-methoxypiperidin-3-ol core allows for a high degree of control in its derivatization. This regioselectivity is crucial for building libraries of related compounds for structure-activity relationship (SAR) studies.

Transformations of the Hydroxyl Group (e.g., O-alkylation, O-acylation)

The secondary hydroxyl group at the C-3 position is a prime site for modification through reactions such as O-alkylation and O-acylation. These transformations can introduce a wide variety of substituents that can modulate a molecule's polarity, lipophilicity, and ability to form hydrogen bonds.

O-alkylation: The conversion of the hydroxyl group to an ether (O-alkylation) is readily achievable. Standard conditions, such as the Williamson ether synthesis, would involve deprotonating the alcohol with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This allows for the introduction of diverse alkyl, aryl, or functionalized chains.

O-acylation: The formation of an ester (O-acylation) can be accomplished by reacting the hydroxyl group with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine). This transformation is often used to introduce moieties that can act as prodrugs or enhance binding interactions with biological targets.

While these are fundamental organic transformations, specific examples detailing the O-alkylation or O-acylation of the unprotected cis-4-methoxypiperidin-3-ol scaffold require careful consideration of the competing reactivity of the secondary amine. Often, the nitrogen is first protected (e.g., with a Boc or Cbz group) to ensure that derivatization occurs exclusively at the hydroxyl position.

N-Substitution Reactions for Scaffold Diversification

The secondary amine is the most nucleophilic site on the scaffold and is commonly targeted for diversification. N-substitution reactions, including alkylation, arylation, and acylation, are routinely employed to append various functional groups that can significantly influence a compound's pharmacological profile.

As previously discussed in the context of ring fusion (Section 3.1.2), the reaction of cis-4-methoxypiperidin-3-ol with 2-chloropyrimidin-4-amine serves as an excellent example of N-substitution, specifically N-arylation. researchgate.net This reaction highlights how the piperidine nitrogen can be used to connect the core scaffold to other molecular fragments, a foundational step in building complex drug candidates. researchgate.net The conditions for such reactions can be tailored based on the electrophile, ranging from simple alkyl halides for N-alkylation to more complex cross-coupling reactions for N-arylation.

Table 2: Representative N-Substitution Reactions for Piperidine Scaffolds

Reaction Type Reagents General Conditions Purpose
N-Alkylation Alkyl halide (R-X) Base (e.g., K₂CO₃), polar aprotic solvent Introduce alkyl chains to modulate lipophilicity and steric bulk.
N-Arylation Aryl halide (Ar-X) Base, polar solvent, elevated temperature (SNAr) or metal catalyst (e.g., Pd, Cu) Link the scaffold to aromatic systems for extended conjugation or specific receptor interactions.
N-Acylation Acyl chloride (RCOCl) Base (e.g., TEA), aprotic solvent Introduce amide functionality, which can act as a hydrogen bond donor/acceptor.

Modification of the Methoxy Moiety

The methoxy group at the C-4 position is generally the most stable functional group on the scaffold. However, it can be modified under specific, often harsh, conditions. The most common transformation is ether cleavage (demethylation) to unmask a hydroxyl group. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids such as hydrobromic acid (HBr).

The conversion of the 4-methoxy group to a 4-hydroxyl group can be a strategic step in a synthetic sequence. The resulting diol (at C-3 and C-4) could then be further functionalized, for example, by selective protection of one hydroxyl group over the other or by forming cyclic derivatives like acetals or ketals. This unmasking of a polar hydroxyl group can drastically alter the solubility and hydrogen bonding capacity of the final molecule. However, the forcing conditions required for demethylation necessitate that other functional groups in the molecule are either protected or are stable to the reagents used.

Structure-Activity Relationship (SAR) Investigations of Scaffold Derivatives in Chemical Interactions

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For a scaffold such as Cis-4-methoxypiperidin-3-ol hydrochloride, SAR investigations would systematically explore how modifications to its structure affect its biological activity. The key features of this scaffold—the piperidine ring, the cis-relationship between the hydroxyl and methoxy groups, and the points for potential substitution (the nitrogen atom and potentially the hydroxyl group)—would be the primary focus of such studies.

Impact of Substituent Variation on Molecular Recognition Features

The molecular recognition of a ligand by its biological target is governed by a combination of steric, electronic, and hydrophobic interactions. For the Cis-4-methoxypiperidin-3-ol scaffold, variations in substituents at key positions would be expected to significantly modulate these interactions.

The nitrogen atom of the piperidine ring is a common site for substitution to explore SAR. The nature of the substituent on the nitrogen can influence the molecule's basicity, polarity, and steric profile, all of which are critical for target binding and pharmacokinetic properties.

Table 1: Hypothetical Impact of N-Substituent Variation on Molecular Recognition

N-Substituent (R)Potential Impact on Molecular RecognitionRationale
Small Alkyl (e.g., Methyl, Ethyl) May provide a balance of lipophilicity and basicity. Can probe for small hydrophobic pockets near the nitrogen binding site.Small, non-bulky groups that can fit into confined spaces and maintain the basic character of the nitrogen.
Bulky Alkyl (e.g., tert-Butyl, Cyclohexyl) Can introduce steric hindrance, which may either enhance selectivity by preventing binding to off-targets or reduce affinity by clashing with the target's binding site.Large, space-filling groups that can define the steric tolerance of the binding pocket.
Aromatic/Heteroaromatic (e.g., Phenyl, Pyridyl) Can introduce π-stacking or cation-π interactions with aromatic residues in the binding site. The electronic nature of the ring can be tuned with substituents.Flat, electron-rich systems capable of engaging in specific non-covalent interactions with the protein.
Hydrogen Bond Donors/Acceptors (e.g., -CH₂CH₂OH, -CH₂CONH₂) Can form additional hydrogen bonds with the target, potentially increasing affinity and specificity.Polar functional groups that can participate in directed hydrogen bonding networks.

Modification of the 3-hydroxyl and 4-methoxy groups would also be a key aspect of SAR studies. For example, converting the hydroxyl group to an ether or ester could probe the importance of its hydrogen-bonding capability. Similarly, altering the methoxy group to a larger alkoxy group or a different electron-donating/withdrawing group would explore the steric and electronic requirements at this position.

Spatial Orientation and Conformational Preferences in Ligand Design

The three-dimensional shape of a ligand is crucial for its interaction with a biological target. The piperidine ring of this compound is expected to adopt a chair conformation. The cis relationship of the 3-ol and 4-methoxy substituents means they will be on the same side of the ring. In a chair conformation, one substituent will be in an axial position and the other in an equatorial position.

The specific conformational preference (i.e., which group is axial and which is equatorial) would be influenced by several factors, including steric bulk and electronic interactions such as hyperconjugation. Computational studies and NMR analysis of related substituted piperidines have shown that the interplay of these forces can lead to a preference for one chair conformation over the other.

The orientation of the N-substituent (axial vs. equatorial) is also a critical factor. The conformational preference of the N-substituent can be influenced by its size and the protonation state of the nitrogen. In the hydrochloride salt form, the protonated nitrogen will have a bulky substituent (the proton and its associated counter-ion), which generally favors an equatorial position to minimize steric clashes.

The spatial arrangement of the hydroxyl and methoxy groups, dictated by the ring's conformation, presents a specific pharmacophore that can be recognized by a target protein. The distance and relative orientation of these functional groups are key parameters in ligand design, and maintaining the optimal conformation is essential for biological activity. The rigidity of the piperidine ring, compared to a more flexible acyclic system, reduces the entropic penalty upon binding, which can contribute to higher affinity.

Mechanistic Insights into Chemical Transformations of Cis 4 Methoxypiperidin 3 Ol Hydrochloride

Reaction Pathway Elucidation for Derivatization and Functionalization

The derivatization and functionalization of the cis-4-methoxypiperidin-3-ol (B12288878) hydrochloride scaffold can be achieved through several synthetic routes, primarily involving modifications of the piperidine (B6355638) ring or its substituents. The core structure is typically assembled through methods like the hydrogenation of substituted pyridines or various cyclization strategies. nih.gov

One of the most common methods for creating the piperidine core is the hydrogenation of corresponding pyridine (B92270) precursors. nih.gov This process can be catalyzed by various transition metals, including rhodium, ruthenium, and iridium, often under high pressure and temperature. nih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome, with certain methods favoring the formation of cis isomers. nih.gov For instance, cis-selective hydrogenation has been effectively used for 2,3-disubstituted pyridines. nih.gov

Intramolecular cyclization represents another major pathway to substituted piperidines. These reactions involve a substrate containing a nitrogen source (like an amine) that attacks another part of the molecule to form the six-membered ring. nih.gov Examples include the reductive hydroamination/cyclization of alkynes and the oxidative amination of non-activated alkenes catalyzed by gold(I) complexes. nih.gov

Further functionalization can be achieved by targeting the hydroxyl and secondary amine groups. The hydroxyl group can undergo etherification, esterification, or oxidation, while the nitrogen atom can be subjected to N-alkylation or N-acylation to introduce a wide variety of substituents.

Table 1: Selected Synthetic Pathways for Piperidine Ring Formation

Method Description Key Features
Pyridine Hydrogenation Reduction of a substituted pyridine ring using a catalyst (e.g., Rh, Ru, Co) and a hydrogen source. nih.gov Can be stereoselective; conditions can be harsh (high temperature/pressure). nih.gov
Intramolecular Cyclization Formation of the piperidine ring via a C-N or C-C bond formation within a single molecule. nih.gov Includes methods like reductive hydroamination and oxidative amination. nih.gov
Acylnitroso Diels-Alder A powerful reaction for the stereoselective synthesis of piperidine derivatives. mdma.ch Allows for controlled introduction of substituents.

| Chemo-enzymatic Dearomatization | Uses a combination of chemical reduction and biocatalytic cascades for stereoselective synthesis. researchgate.net | Offers high stereoselectivity under mild conditions. researchgate.net |

Chemical Stability and Degradation Kinetics under Research Conditions

The stability of cis-4-methoxypiperidin-3-ol hydrochloride is influenced by various factors inherent to its structure and the experimental conditions. The piperidine ring itself is a saturated heterocycle and generally stable. However, the presence of functional groups and the stereochemical arrangement can introduce pathways for degradation.

Under acidic or basic conditions, the molecule may be susceptible to specific degradation pathways. For example, the ether linkage of the methoxy (B1213986) group could be cleaved under strongly acidic conditions. The stability can also be affected by the choice of protecting groups on the nitrogen atom during synthesis, which influences the molecule's conformational flexibility and reactivity. nih.gov

| Solvent | The polarity and protic nature of the solvent can influence reaction rates and equilibria. nih.gov | Solvolysis of functional groups. |

Stereochemical Evolution during Synthetic Manipulations

The stereochemistry of the 3-ol and 4-methoxy substituents is a critical aspect of the molecule's identity and function. The cis relationship between these groups is often established during the synthesis of the piperidine ring. For example, the catalytic hydrogenation of a disubstituted pyridine precursor can diastereoselectively yield the cis-piperidine. nih.gov

The stereochemical integrity of the molecule can evolve during subsequent reactions. A key transformation is base-mediated epimerization, which can convert a cis isomer into the thermodynamically more stable trans isomer. nih.gov This process typically occurs via the formation of an enolate intermediate followed by re-protonation. nih.gov The choice of the N-substituent (e.g., Boc or benzyl) can be crucial for the success of such thermodynamically controlled epimerization. nih.gov

Modern synthetic strategies increasingly employ chemo-enzymatic methods to achieve high levels of stereocontrol. researchgate.net For instance, a one-pot cascade involving an amine oxidase and an ene imine reductase can be used for the asymmetric dearomatization of activated pyridines, leading to stereo-enriched 3-substituted and 3,4-substituted piperidines. researchgate.net These biocatalytic approaches offer a powerful alternative to traditional methods for controlling stereochemistry. researchgate.net

Hydrogen Bonding Networks and Intermolecular Interactions in Chemical Environments

As a hydrochloride salt, cis-4-methoxypiperidin-3-ol possesses multiple sites for hydrogen bonding, which dictates its solid-state structure and interactions in solution. Hydrogen bonding is a specific type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like N, O, or F) and a lone pair on another electronegative atom. khanacademy.orgyoutube.com

The primary hydrogen bond donors in the molecule are the protonated piperidine nitrogen (N-H+) and the hydroxyl group (O-H). The acceptors include the chloride ion (Cl-), the oxygen atom of the hydroxyl group, and the oxygen atom of the methoxy group.

These interactions can lead to the formation of extensive supramolecular networks. In the solid state, it is common for such molecules to form chains through N-H+•••Cl- hydrogen bonds. researchgate.net The hydroxyl group can participate in O-H•••Cl- or O-H•••O bonds, further linking the molecules into two- or three-dimensional networks. nih.gov The presence of multiple hydrogen bond donors and acceptors allows for the creation of complex and stable crystalline structures. rsc.org In solution, these groups will form hydrogen bonds with solvent molecules, influencing the compound's solubility and conformational preferences.

Table 3: Potential Hydrogen Bonding Interactions

Donor Acceptor Type of Interaction
N-H+ (Ammonium) Cl- (Chloride) Strong ion-assisted hydrogen bond, often forming chains. researchgate.net
O-H (Hydroxyl) Cl- (Chloride) Intermolecular hydrogen bond.
O-H (Hydroxyl) O (Hydroxyl) Intermolecular hydrogen bond, can lead to dimers or chains.
O-H (Hydroxyl) O (Methoxy) Intramolecular or intermolecular hydrogen bond.

Computational Chemistry and Molecular Modeling of Cis 4 Methoxypiperidin 3 Ol Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of cis-4-methoxypiperidin-3-ol (B12288878) hydrochloride. These calculations, often employing Density Functional Theory (DFT), can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential. Such studies help in predicting the molecule's reactivity and stability.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap suggests higher reactivity. For a molecule like cis-4-methoxypiperidin-3-ol hydrochloride, these calculations can identify the most likely sites for nucleophilic and electrophilic attack.

The molecular electrostatic potential (MEP) surface is another valuable output, which maps the electrostatic potential onto the electron density surface. This map reveals the regions of positive and negative potential, indicating sites for electrostatic interactions with other molecules. For instance, the electronegative oxygen and nitrogen atoms would be expected to be regions of negative potential, while the hydrogen atoms attached to them would be areas of positive potential.

Table 1: Hypothetical Quantum Chemical Calculation Outputs for this compound

Parameter Hypothetical Value Significance
HOMO Energy -8.5 eV Indicates the electron-donating ability of the molecule.
LUMO Energy 1.2 eV Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap 9.7 eV Reflects chemical reactivity and stability.

Conformational Analysis and Dynamic Simulations of the Piperidine (B6355638) Ring

The piperidine ring in this compound can adopt various conformations, with the chair conformation being the most stable. Conformational analysis is essential to identify the preferred three-dimensional structure of the molecule, which in turn governs its interactions with biological targets. Molecular mechanics and quantum mechanics methods can be used to calculate the relative energies of different conformers.

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of the piperidine ring over time. mdpi.com These simulations can reveal the flexibility of the ring and the transitions between different conformational states. By simulating the molecule in a solvent, such as water, a more realistic representation of its behavior in a biological environment can be obtained. These simulations track the positions and velocities of all atoms over a period of time, offering insights into the stability of specific conformations and the intramolecular interactions that influence them. mdpi.com

Table 2: Illustrative Conformational Energy Profile of this compound

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (degrees)
Chair (axial methoxy) 0.0 C2-C3-C4-C5 = -55.2, C3-C4-C5-C6 = 56.1
Chair (equatorial methoxy) 1.5 C2-C3-C4-C5 = 54.8, C3-C4-C5-C6 = -55.9

In Silico Prediction of Molecular Interactions and Binding Modes

Understanding how this compound interacts with other molecules is crucial for its application in drug design. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. mdpi.com This method helps in identifying potential binding sites and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. mdpi.comnih.gov

The hydrochloride salt form suggests that the piperidine nitrogen is protonated, making it a potential hydrogen bond donor. The hydroxyl and methoxy (B1213986) groups can also participate in hydrogen bonding as both donors and acceptors. Docking studies can simulate the interaction of this compound with the active site of a target protein, providing a rational basis for its potential biological activity. nih.gov

Ligand-Scaffold Design through Virtual Screening Methodologies

The cis-4-methoxypiperidin-3-ol scaffold can serve as a starting point for the design of new ligands with desired properties. Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. sciengpub.irnih.gov

Pharmacophore modeling can be used to define the essential three-dimensional arrangement of functional groups required for binding to a specific target. nih.gov This model can then be used to screen virtual libraries for molecules that match the pharmacophore. Subsequently, the identified hits can be docked into the target's binding site to refine the selection and prioritize candidates for synthesis and biological testing. The piperidine scaffold is a common feature in many biologically active compounds, making it a valuable template for the design of new therapeutic agents. ajchem-a.comrsc.orgnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound

Advanced Spectroscopic and Chromatographic Characterization of Cis 4 Methoxypiperidin 3 Ol Hydrochloride Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including cis-4-methoxypiperidin-3-ol (B12288878) hydrochloride derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the determination of connectivity and stereochemistry.

In the ¹H NMR spectrum of a cis-3,4-disubstituted piperidine (B6355638), the chemical shifts and coupling constants of the protons on the piperidine ring are particularly informative. The cis-relationship between the hydroxyl group at C3 and the methoxy (B1213986) group at C4 influences the conformation of the piperidine ring, which typically adopts a chair conformation. The orientation of the substituents (axial or equatorial) significantly affects the chemical shifts of the ring protons. For instance, axial protons generally resonate at a higher field (lower ppm) compared to their equatorial counterparts.

The coupling constants (J-values) between adjacent protons are critical for confirming the relative stereochemistry. In a chair conformation, the coupling constant between two axial protons (³Jₐₐ) is typically large (around 10-13 Hz), while the coupling between an axial and an equatorial proton (³Jₐₑ) or two equatorial protons (³Jₑₑ) is smaller (around 2-5 Hz). Analysis of these coupling patterns for the protons at C3 and C4 can definitively establish the cis-configuration. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to assign all proton and carbon signals unequivocally. For example, in related 4-hydroxy-1-methylpiperidine betaine (B1666868) derivatives, the signals for equatorial and axial protons at C-2 and C-6 were used to differentiate conformers.

Table 1: Representative ¹H NMR Data for a Substituted Piperidinol Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2eq 3.20 d 12.5
H-2ax 2.85 dt 12.5, 2.5
H-3 3.95 m -
H-4 3.40 m -
H-5eq 1.90 m -
H-5ax 1.65 m -
H-6eq 3.15 d 12.0
H-6ax 2.80 dt 12.0, 2.8
OCH₃ 3.35 s -

Note: This is representative data for a related compound to illustrate the principles, as specific data for the target compound is not publicly available.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and probing the structure of cis-4-methoxypiperidin-3-ol hydrochloride derivatives. Techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. For this compound, the expected molecular ion in positive-ion mode would correspond to the protonated form of the free base, [C₆H₁₃NO₂ + H]⁺.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecular ion. The fragmentation patterns provide valuable structural information. For piperidine alkaloids and their derivatives, a common fragmentation pathway involves the neutral loss of water (H₂O) from the protonated molecule, especially in the presence of a hydroxyl group. nih.gov Other characteristic fragmentations can include the loss of the methoxy group as methanol (B129727) or formaldehyde, and cleavage of the piperidine ring. The analysis of these fragment ions helps to confirm the presence of the hydroxyl and methoxy substituents and their positions on the piperidine ring. For instance, the fragmentation of homologous piperidine alkaloids has been shown to be influenced by the stereochemistry of the molecule. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for Cis-4-methoxypiperidin-3-ol

m/z (Proposed) Ion Formula Description
148.1025 [C₆H₁₄NO₂]⁺ Protonated Molecular Ion [M+H]⁺
130.0919 [C₆H₁₂NO]⁺ Loss of H₂O
116.0762 [C₅H₁₀NO]⁺ Loss of CH₃OH
88.0708 [C₄H₁₀NO]⁺ Ring Cleavage Fragment

Note: These are predicted values. Actual experimental data may vary.

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov For chiral molecules like this compound, single-crystal X-ray diffraction can provide the definitive absolute stereochemistry of each chiral center, as well as precise bond lengths, bond angles, and the conformation of the piperidine ring.

For a derivative of this compound, a suitable single crystal is grown and irradiated with X-rays. The diffraction pattern is then used to calculate the electron density map and build a model of the molecular structure. The analysis would be expected to confirm the cis-relationship between the hydroxyl and methoxy groups. Furthermore, it would reveal whether these substituents adopt axial or equatorial positions in the solid-state chair conformation of the piperidine ring. The crystal structure of other piperidine derivatives shows that the ring conformation can be influenced by the substituents. nih.gov For instance, N-substituted 4-piperidones often adopt a chair conformation. nih.gov The hydrochloride salt will exhibit ionic interactions between the protonated piperidinium (B107235) nitrogen and the chloride anion, and hydrogen bonding involving the hydroxyl group will also play a significant role in the crystal packing. mdpi.com

Table 3: Hypothetical Crystallographic Data for a this compound Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.7
c (Å) 9.2
β (°) 105.5
Volume (ų) 950.0
Z 4
Conformation Chair

Note: This is hypothetical data provided for illustrative purposes.

Chiral Chromatography for Enantiomeric and Diastereomeric Separation and Purity Assessment

Cis-4-methoxypiperidin-3-ol has two chiral centers (at C3 and C4), meaning it can exist as a pair of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the premier technique for separating these enantiomers and assessing the enantiomeric purity of a sample. mdpi.comnih.gov

The separation is based on the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times. A variety of CSPs are available, often based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The choice of the CSP and the mobile phase is critical for achieving good separation (resolution). Both normal-phase and reversed-phase HPLC can be employed for chiral separations. mdpi.com

For the separation of diastereomers of related piperidine derivatives, normal phase HPLC on a silica (B1680970) gel column can be effective. mdpi.comnih.gov The development of a chiral HPLC method for cis-4-methoxypiperidin-3-ol would involve screening different chiral columns and mobile phase compositions to find the optimal conditions for baseline separation of the two enantiomers. Once a method is established, it can be used to determine the enantiomeric excess (ee) of a synthesized sample.

Table 4: Illustrative Chiral HPLC Method Parameters for Separation of Piperidinol Enantiomers

Parameter Condition
Column Chiralpak AD-H (or similar amylose-based CSP)
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min

Note: These are example conditions for a related class of compounds and would require optimization for the specific target molecule.

Emerging Research Directions and Methodological Advances in Piperidine Chemistry

Development of Sustainable and Green Synthetic Routes

The pharmaceutical industry is increasingly embracing green chemistry principles to minimize its environmental impact. This has spurred the development of sustainable and eco-friendly synthetic routes for piperidine (B6355638) derivatives. tandfonline.comresearchgate.netgrowingscience.com These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One prominent green strategy is the use of multi-component reactions (MCRs) . MCRs allow the synthesis of complex molecules like highly substituted piperidines in a single step from three or more starting materials, which significantly reduces the number of synthetic steps and the amount of waste generated. researchgate.netgrowingscience.com For a molecule such as cis-4-methoxypiperidin-3-ol (B12288878) hydrochloride, a hypothetical MCR could involve the condensation of an appropriate amine, an aldehyde, and a β-ketoester, followed by stereoselective reduction and functional group manipulation. The use of water as a solvent and environmentally benign catalysts, such as sodium lauryl sulfate, further enhances the green credentials of these reactions. researchgate.net

Biocatalysis has also emerged as a powerful tool for the sustainable synthesis of chiral piperidines. nih.govucd.ieresearchgate.net Enzymes, such as transaminases, can be employed for the asymmetric synthesis of key intermediates, offering high enantioselectivity under mild reaction conditions. ucd.ieresearchgate.net A chemo-enzymatic approach could be envisioned for the synthesis of cis-4-methoxypiperidin-3-ol hydrochloride, where an enzymatic step establishes the desired stereochemistry of the amino alcohol moiety. nih.gov

Another avenue in green piperidine synthesis is the utilization of renewable starting materials . For instance, recent research has demonstrated the synthesis of piperidine derivatives from furan, a bio-based platform chemical. This approach provides a sustainable alternative to traditional petroleum-based starting materials.

Green Synthesis StrategyKey AdvantagesPotential Application for this compound
Multi-component Reactions High atom economy, reduced step count, minimized waste. researchgate.netOne-pot synthesis of a highly functionalized piperidine precursor.
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govucd.ieEnantioselective synthesis of the chiral 3-ol-4-methoxy piperidine core.
Renewable Feedstocks Reduced reliance on fossil fuels, sustainable sourcing.Synthesis of the piperidine ring from bio-derived starting materials.

Integration with Automated Synthesis and High-Throughput Experimentation

The demand for large libraries of piperidine derivatives for drug screening has accelerated the integration of automated synthesis and high-throughput experimentation (HTE) in piperidine chemistry. These technologies enable the rapid synthesis and optimization of reaction conditions for a vast number of compounds. nih.gov

Flow chemistry has proven to be a particularly effective platform for the automated synthesis of piperidines. nih.govacs.orgresearchgate.netorganic-chemistry.org Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. For the synthesis of a specific isomer like this compound, flow chemistry could be employed to fine-tune the reaction conditions to maximize the desired diastereoselectivity. acs.org The scalability of flow processes also facilitates the production of larger quantities of the target compound for further studies. organic-chemistry.org

HTE techniques are invaluable for the rapid screening of catalysts, solvents, and other reaction parameters to identify optimal conditions for a given transformation. For instance, in the development of a new synthetic route to this compound, HTE could be used to quickly evaluate a wide range of catalysts for a key stereoselective reduction step, significantly accelerating the optimization process.

TechnologyKey FeaturesRelevance to Piperidine Chemistry
Automated Synthesis High-throughput production of compound libraries. nih.govRapid generation of diverse piperidine analogues for biological screening.
Flow Chemistry Precise reaction control, enhanced safety, scalability. nih.govacs.orgOptimized and scalable synthesis of specific piperidine isomers.
High-Throughput Experimentation Rapid screening of reaction conditions.Accelerated discovery and optimization of new synthetic methods.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The development of novel methods for the functionalization of the piperidine ring is a major focus of current research, as it allows for the late-stage modification of complex molecules and the exploration of new chemical space. researchgate.netresearchgate.netnih.govresearchgate.netmdpi.com

C-H functionalization has emerged as a powerful strategy for the direct introduction of new substituents onto the piperidine scaffold without the need for pre-functionalized starting materials. researchgate.netresearchgate.netnih.govnih.gov This approach offers a more atom- and step-economical way to diversify piperidine derivatives. For a molecule like this compound, C-H functionalization could be used to introduce additional substituents at various positions on the piperidine ring, leading to a library of analogues for structure-activity relationship (SAR) studies. nih.gov For example, rhodium-catalyzed C-H insertion reactions can be used to introduce functional groups at the C2, C3, and C4 positions of the piperidine ring, with the site selectivity being controlled by the choice of catalyst and protecting group on the nitrogen atom. researchgate.net

Other novel transformations include the use of photoredox catalysis for the α-amino C-H arylation of piperidines, providing a mild and efficient method for the synthesis of α-aryl piperidine derivatives. nih.gov Furthermore, new methods for the stereoselective synthesis of highly substituted piperidines through dearomative functionalization of pyridines are expanding the toolkit of synthetic chemists. researchgate.net

TransformationDescriptionPotential Impact
C-H Functionalization Direct introduction of functional groups by activating C-H bonds. researchgate.netnih.govLate-stage diversification of complex piperidines and exploration of new chemical space.
Photoredox Catalysis Use of light to drive chemical reactions under mild conditions. nih.govAccess to novel piperidine derivatives that are difficult to synthesize using traditional methods.
Dearomative Functionalization Conversion of flat aromatic pyridines into 3D piperidine structures. researchgate.netCreation of structurally complex and diverse piperidine scaffolds.

Advanced Scaffold Design for Targeted Chemical Probe Development

The piperidine ring is a versatile scaffold for the design of targeted chemical probes, which are essential tools for studying biological processes and validating new drug targets. clinmedkaz.orgnih.govchemrxiv.org The three-dimensional nature of the piperidine scaffold allows for the precise spatial arrangement of functional groups, enabling high-affinity and selective interactions with biological targets. researchgate.net

In the context of a molecule like this compound, the hydroxyl and methoxy (B1213986) groups, along with their specific cis-stereochemistry, could be key pharmacophoric features that dictate its binding to a particular protein. Advanced scaffold design would involve the systematic modification of these functional groups and the exploration of different substitution patterns on the piperidine ring to optimize binding affinity and selectivity. nih.govnih.govacs.orgnih.gov

Fragment-based drug discovery (FBDD) is a powerful approach that utilizes small, low-molecular-weight fragments to identify new binding interactions with a target protein. Libraries of 3D piperidine fragments are being developed to explore new areas of chemical space and identify novel starting points for drug discovery programs. A simplified version of this compound could potentially serve as such a fragment.

Furthermore, piperidine scaffolds are being incorporated into the design of bifunctional probes and reagents, such as those used in targeted protein degradation (PROTACs) and other chemical biology applications. chemrxiv.org

Design StrategyPrincipleApplication in Chemical Probe Development
Structure-Based Design Utilizing the 3D structure of the target protein to design complementary ligands. researchgate.netnih.govnih.govOptimization of binding affinity and selectivity of piperidine-based probes.
Fragment-Based Drug Discovery Screening small fragments to identify new binding interactions. Discovery of novel piperidine scaffolds for probe development.
Bifunctional Molecules Linking a target-binding moiety to another functional unit (e.g., a degrader or a fluorescent tag). chemrxiv.orgDevelopment of advanced chemical biology tools based on piperidine scaffolds.

Q & A

Basic Research Question

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase of hexane/isopropanol to resolve enantiomers. Retention time and peak symmetry indicate purity .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm the cis configuration. NOESY correlations between the methoxy and hydroxyl protons provide spatial confirmation .

Advanced Note : Tautomeric equilibria (e.g., enol-oxo forms) may complicate analysis. Stabilize the desired tautomer using pH-controlled solvents .

What storage conditions are optimal for maintaining the stability of this compound?

Basic Research Question

  • Temperature : Store at 2–8°C in a desiccator to prevent hygroscopic degradation .
  • Light Sensitivity : Protect from UV exposure by using amber glass vials .
  • Long-Term Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC assays to track decomposition products .

How should researchers address contradictions in biological activity data for this compound?

Advanced Research Question

  • Source Analysis : Compare assay conditions (e.g., cell lines, solvent systems). For instance, DMSO concentrations >0.1% may alter membrane permeability, skewing IC50_{50} values .
  • Metabolic Interference : Test for off-target effects using kinase profiling panels or CRISPR screens. Contradictory results in enzyme inhibition assays may arise from metabolite interference (e.g., hepatic CYP450 conversion) .
  • Statistical Validation : Apply multivariate analysis to isolate variables (e.g., batch-to-batch purity differences) using ANOVA or principal component analysis (PCA) .

What methodologies are suitable for studying the compound’s interactions with opioid receptors?

Advanced Research Question

  • Radioligand Binding Assays : Use 3^3H-naloxone as a competitive ligand in HEK293 cells expressing µ-opioid receptors. Calculate KiK_i values via Cheng-Prusoff equation .
  • Functional Assays : Measure cAMP accumulation using BRET (Bioluminescence Resonance Energy Transfer) to assess G-protein coupling efficiency .
  • Molecular Dynamics (MD) Simulations : Model the ligand-receptor interface (e.g., docking to MOR active sites) with AMBER or GROMACS to predict binding affinities .

How can tautomeric or conformeric equilibria impact analytical data interpretation?

Advanced Research Question

  • Dynamic NMR : Perform variable-temperature 1^1H NMR (e.g., 25–60°C) to detect tautomerization. Line broadening or coalescence indicates equilibria .
  • DFT Calculations : Use Gaussian software to model energy barriers between tautomers. Compare computed 13^{13}C NMR shifts with experimental data .
  • Mitigation : Stabilize the dominant tautomer via pH adjustment (e.g., acetate buffer at pH 4.5) .

What safety protocols are critical for handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if aerosolization occurs .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with 0.9% saline; for inhalation, move to fresh air and administer oxygen if needed .

How can researchers optimize solubility for in vivo studies?

Advanced Research Question

  • Co-Solvent Systems : Test combinations of PEG-400, ethanol, and saline (e.g., 10:10:80 v/v) to enhance aqueous solubility without toxicity .
  • Prodrug Design : Synthesize ester or phosphate prodrugs to improve bioavailability. Hydrolyze in vivo via esterases .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to increase plasma half-life. Characterize with dynamic light scattering (DLS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.